molecular formula C12H9Cl2N B1605202 Bis(p-chlorophenyl)amine CAS No. 6962-04-5

Bis(p-chlorophenyl)amine

Cat. No. B1605202
CAS RN: 6962-04-5
M. Wt: 238.11 g/mol
InChI Key: PTHWAPQEXRZRJW-UHFFFAOYSA-N
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Description

Bis(p-chlorophenyl)amine is a chemical compound with the molecular formula C12H9Cl2N . It is not well-defined in the databases of the European Chemicals Agency (ECHA) .


Molecular Structure Analysis

The molecular structure of Bis(p-chlorophenyl)amine is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .

Scientific Research Applications

Synthesis of Medicinal Intermediates

Bis(p-chlorophenyl)amine has been utilized in the synthesis of medicinal intermediates. For example, it has been used in the synthesis of 1,4-N,N-substituted piperazines, important intermediates in preparing various medicinal compounds (Xue Weiliang, 2008).

Development of Polyimides

It has played a significant role in the creation of novel polyimides. The synthesis of bis(amine anhydride)s, incorporating bis(p-chlorophenyl)amine derivatives, has led to the development of polyimides with high glass transition temperatures and good solubility in aprotic solvents, which are valuable in industrial applications (Wenmu Li, Shenghai Li, Quanyuan Zhang, Suobo Zhang, 2007).

Biomedical Uses of Poly(amido-amine)s

In biomedical research, poly(amido-amine)s (PAAs), synthesized using primary or secondary bis(amine)s like bis(p-chlorophenyl)amine, have shown potential. These PAAs are used in heavy-metal-ion complexation, heparin neutralization, and as biocompatible and biodegradable materials for drug delivery (P. Ferruti, M. Marchisio, R. Duncan, 2002).

Oligomerization of Ethene

Bis(p-chlorophenyl)amine derivatives have been used in chromium-catalyzed oligomerization of ethene, demonstrating their utility in producing high-purity hexene fractions (M. Höhne, N. Peulecke, Katharina Konieczny, B. Müller, U. Rosenthal, 2017).

Antimicrobial and Antiviral Properties

Bis(p-chlorophenyl)amine-related compounds have shown high antimicrobial activity against various bacterial species and activity against human herpes virus, indicating their potential in the development of new antimicrobial and antiviral agents (M. Giurg, Anna Golab, J. Suchodolski, R. Kaleta, A. Krasowska, E. Piasecki, Magdalena Pįętka-Ottlik, 2017).

properties

IUPAC Name

4-chloro-N-(4-chlorophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHWAPQEXRZRJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20283792
Record name Bis(p-chlorophenyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20283792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(p-chlorophenyl)amine

CAS RN

6962-04-5
Record name Bis(p-chlorophenyl)amine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33439
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bis(p-chlorophenyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20283792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

p-Chloroiodobenzene (14 g), p-chloroaniline (11.23 g), potassium carbonate (12.15 g), and cuprous chloride (1.16 g) were suspended in dimethylsulfoxide (15 ml), and heated with stirring at 180°-190° C. for 3 hours and 40 minutes. After cooling the reaction mixture, ethyl acetate was added thereto, and washed with conc. aqueous ammonia 2 times, and with aqueous sodium chloride solution 3 times, and then, the mixture was concentrated under reduced pressure. The resulting residue was subjected to column chromatography on silica gel and eluted with a mixed solvent of chloroform/n-hexane [1:2 (v/v)] to give 4,4'-dichlorodiphenylamine (4.89 g).
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
11.23 g
Type
reactant
Reaction Step Two
Quantity
12.15 g
Type
reactant
Reaction Step Three
[Compound]
Name
cuprous chloride
Quantity
1.16 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
15 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

Under air, a 500-mL rbf was charged with (4-chlorophenyl)boronic acid (15.0 g, 96.0 mmol, 1 eq.), NH2OH.HCl (8.0 g, 115 mmol, 1.2 eq.), CuBr (2.75 g, 19.18 mmol, 0.2 eq.), K2CO3 (19.89 g, 144.0 mmol, 1.5 eq.), and CH3CN (320 mL). The reaction mixture was stirred at 70° C. for 24 h. The completion of the reaction was monitored by TLC. The solvent was evaporated under reduced pressure and the residue was purified by flash column chromatography on a silica gel using 10%-20% EtOAc in hexanes to give the product as brown oil that solidifies when dried under vacuum.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
[Compound]
Name
CuBr
Quantity
2.75 g
Type
reactant
Reaction Step One
Name
Quantity
19.89 g
Type
reactant
Reaction Step One
Name
Quantity
320 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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